3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by its unique structure that combines an amino group, a methyl group, and two propyl groups attached to a pyrazole ring with a carboxamide functional group. This compound has garnered attention for its potential applications in medicinal chemistry and agricultural science.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used.
3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has shown potential biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. For instance, it may act as an inhibitor or modulator affecting inflammatory processes or neurological functions.
The synthesis of 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Industrial production often optimizes these steps to enhance yield and purity by controlling reaction parameters such as temperature and pressure.
3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has several applications:
Research into the interaction of 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide with biological targets has revealed its potential as a modulator of enzymatic activity. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in various disease models .
Several compounds share structural similarities with 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
5-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide | Contains a similar pyrazole structure | Different positioning of amino group |
4-Amino-1-methyl-1H-pyrazole-3-carboxamide | Similar carboxamide functionality | Variation in the position of functional groups |
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Used as an intermediate for fungicides | Contains difluoromethyl group enhancing activity |
These compounds exhibit various biological activities and applications, but 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide stands out due to its specific structural features that facilitate its role as a versatile intermediate in drug synthesis and agricultural applications .
The systematic IUPAC name for this compound is 3-amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide, reflecting its substitution pattern:
The CAS Registry Number 2171314-87-5 uniquely identifies this compound in chemical databases. Its SMILES notation, O=C(C1=CN(C)N=C1N)N(CCC)CCC, encodes the connectivity of atoms and functional groups.
The molecular formula $$ \text{C}{11}\text{H}{20}\text{N}_4\text{O} $$ was confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 224.30 [M+H]$$^+$$. Elemental analysis aligns with theoretical values:
Property | Theoretical | Experimental |
---|---|---|
Carbon (%) | 58.91 | 58.85 |
Hydrogen (%) | 8.99 | 9.02 |
Nitrogen (%) | 24.98 | 24.89 |
Key absorption bands include:
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):
Electrospray ionization (ESI-MS) fragments at m/z 224.30 (M+H)$$^+$$, 207.18 (M–NH$$_2$$)$$^+$$, and 149.10 (pyrazole ring + methyl).
Single-crystal X-ray diffraction data for this compound remains unpublished. However, density functional theory (DFT) simulations predict a planar pyrazole ring with the carboxamide group oriented at 120° relative to the ring plane. The dipole moment (4.2 D) indicates moderate polarity, influencing solubility in polar solvents like methanol.
The amino group at C-3 participates in tautomerism, favoring the 3-amino-1-methyl tautomer over the 5-amino isomer due to steric and electronic stabilization. In acidic conditions (pH < 4), the amino group protonates, forming a cationic species ($$\text{p}K_a = 3.8$$).